3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid
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Overview
Description
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups and a ketone functional group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 4-methoxyphenylacetone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
Uniqueness
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties
Properties
CAS No. |
918536-65-9 |
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Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid |
InChI |
InChI=1S/C19H20O5/c1-12(20)11-16(13-7-9-14(23-2)10-8-13)18-15(19(21)22)5-4-6-17(18)24-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
InChI Key |
WJNYOFNLTSEFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)OC)C2=C(C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
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